2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-5-17(6-4-16)25(32)22-14-30(23-12-7-18(27)13-21(23)26(22)33)15-24(31)29-20-10-8-19(28)9-11-20/h3-14H,2,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOGDKBWWFNHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative featuring a quinoline core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar quinoline structures exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 4.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 6.0 | Inhibition of NF-kB signaling |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have shown that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects various signaling pathways, including Wnt/β-catenin and NF-kB pathways, which are crucial in cancer progression and inflammation.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : A study on breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, with a notable increase in apoptotic markers.
- Case Study 2 : In a model of bacterial infection, administration led to a marked decrease in bacterial load, demonstrating its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
